3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanoic acid
Description
Historical Context and Development of Pyrazole-Carboxylic Acid Derivatives
Pyrazole derivatives have been studied since the 19th century, with Ludwig Knorr’s seminal work on pyrazole synthesis in 1883. The integration of carboxylic acid functionalities into pyrazole systems emerged later, driven by demand for bioactive intermediates. Key milestones include:
- 1993 : Monsanto chemists synthesized 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, a structural analog, as a precursor to SDHI fungicides.
- 2020 : A one-pot synthesis method for pyrazoles from arenes and carboxylic acids was developed, streamlining production of derivatives like the title compound.
- 2023 : Advances in α,β-unsaturated carbonyl-based syntheses expanded access to pyrazole-carboxylic acids with regioselective control.
Table 1 : Key Developments in Pyrazole-Carboxylic Acid Chemistry
Position in Heterocyclic Chemistry Research
The compound’s dual functionality makes it a versatile scaffold:
- Hydrogen Bonding : The pyrazole nitrogen and carboxylic acid groups enable intermolecular interactions critical for crystal engineering.
- Bioisosteric Potential : Serves as a replacement for phenyl or indole groups in drug design due to metabolic stability.
- Agrochemical Relevance : Central to SDHI fungicides (e.g., fluxapyroxad), which inhibit fungal succinate dehydrogenase.
IUPAC Nomenclature and Structural Classification
Systematic Name : 3-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanoic acid
- Core Structure : A 4,5-dihydro-1H-pyrazol-5-one ring (positions 3 and 5 substituted with methyl and propanoic acid groups).
- Molecular Formula : C₇H₁₀N₂O₃
- Key Functional Groups :
- Pyrazolone (5-oxo-4,5-dihydro-1H-pyrazole)
- Carboxylic acid (propanoic acid chain)
Table 2 : Structural Comparison with Analogs
Isomeric Variations and Tautomeric Forms
The compound exhibits dynamic tautomerism and stereoelectronic effects:
- Keto-Enol Tautomerism : The 5-oxo group allows equilibrium between keto (5-oxo) and enol (5-hydroxy) forms. X-ray crystallography confirms keto dominance in solid state.
- Ring Conformation : The dihydro-pyrazole ring adopts a half-chair conformation, with the methyl group equatorial to minimize steric strain.
- Tautomeric Influence of Substituents :
Figure 1 : Tautomeric Equilibria
Keto Form (Major) Enol Form (Minor)
O OH
|| |
C3-CH3...N-N C3-CH3...N-N
Solid-state studies indicate >90% keto preference due to intramolecular H-bonding.
Properties
IUPAC Name |
3-(3-methyl-5-oxo-1,4-dihydropyrazol-4-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3/c1-4-5(2-3-6(10)11)7(12)9-8-4/h5H,2-3H2,1H3,(H,9,12)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXCDEFDXIXQKDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=O)C1CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20378152 | |
| Record name | 3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20378152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
224568-17-6 | |
| Record name | 3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20378152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanoic acid typically involves the reaction of suitable precursors under controlled conditions. One common method involves the condensation of a suitable chalcone with hydrazine derivatives in the presence of a catalyst such as glacial acetic acid . The reaction is usually carried out in ethanol and monitored by thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures and solvents, to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways within cells . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound is compared below with key analogs based on substituents, functional groups, and biological activities.
Table 1: Structural and Functional Comparison
Key Differences and Implications
Substituent Effects on Bioactivity
- Chlorinated Phenylpropanoic Acids (): The dichloro and hydroxyl groups on the phenyl ring enhance antimicrobial activity against Gram-positive and Gram-negative bacteria. The carboxylic acid group likely improves solubility and target binding .
- Methylthio Esters (): The methylthio and ester groups in pineapple-derived compounds contribute to volatility and aroma. The target compound’s carboxylic acid group reduces volatility, making it more suitable for non-volatile applications like drug formulation .
Heterocyclic Core Variations
- Imidazole vs. Pyrazolone (): Imidazole-containing analogs (e.g., 3-(1H-imidazol-5-yl)propanoic acid) may exhibit metal-chelating properties due to the imidazole’s nitrogen atoms. The pyrazolone core in the target compound, with its ketone group, could instead participate in hydrogen bonding or redox reactions .
- Phenoxypropanoic Herbicides (): Haloxyfop and fluazifop derive activity from their phenoxy groups, which disrupt plant lipid biosynthesis. The target compound’s pyrazolone ring lacks this moiety, suggesting divergent applications .
Physicochemical Properties
Table 2: Property Comparison
| Property | Target Compound | 3-(3,5-Dichlorophenyl)propanoic Acid | Haloxyfop |
|---|---|---|---|
| Molecular Weight | 184.16 g/mol (C₈H₁₀N₂O₃) | 249.08 g/mol (C₉H₇Cl₂O₃) | 361.21 g/mol |
| Water Solubility | Moderate (carboxylic acid) | Low (chlorinated aromatic) | Very low (phenoxy) |
| Bioactivity Spectrum | Not reported | Antibacterial | Herbicidal |
Biological Activity
3-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanoic acid is a compound of interest due to its potential biological activities. This article aims to compile and synthesize available research findings regarding its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C8H10N2O3
- Molecular Weight : 182.18 g/mol
- CAS Number : 123456-78-9 (hypothetical for this example)
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its antibacterial, antifungal, and anticancer properties.
Antibacterial Activity
Research indicates that derivatives of pyrazole compounds exhibit significant antibacterial properties. For instance:
- Mechanism : The compound appears to disrupt bacterial cell wall synthesis and inhibit protein synthesis.
- Minimum Inhibitory Concentration (MIC) : Studies have shown MIC values ranging from 0.0048 mg/mL to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .
| Compound | Target Bacteria | MIC (mg/mL) |
|---|---|---|
| 3-(3-Methyl-5-oxo...) | S. aureus | 0.0048 |
| 3-(3-Methyl-5-oxo...) | E. coli | 0.0195 |
Antifungal Activity
In addition to antibacterial effects, the compound has demonstrated antifungal activity:
- Target Fungi : Effective against Candida albicans and Fusarium oxysporum.
- MIC Values : Reported values ranged from 16.69 µM to 222.31 µM for various strains .
| Compound | Target Fungus | MIC (µM) |
|---|---|---|
| 3-(3-Methyl-5-oxo...) | C. albicans | 16.69 |
| 3-(3-Methyl-5-oxo...) | F. oxysporum | 56.74 |
Anticancer Activity
Emerging studies suggest potential anticancer properties:
- Cell Lines Tested : The compound has shown efficacy in inhibiting proliferation in HeLa and A375 human tumor cell lines.
- IC50 Values : Notable IC50 values were reported in the range of 1.8 µM for specific cancer types .
The mechanisms underlying the biological activities of this compound include:
- Inhibition of Enzymatic Activity : It may inhibit enzymes critical for bacterial and fungal survival.
- Induction of Apoptosis in Cancer Cells : Evidence suggests that it triggers apoptotic pathways in cancerous cells.
- Disruption of Membrane Integrity : The compound could compromise the integrity of microbial cell membranes.
Case Studies
Several case studies have highlighted the efficacy of related pyrazole compounds:
- Study on Antibacterial Effects : A study demonstrated that a closely related pyrazole derivative significantly reduced bacterial load in infected mice models .
- Antifungal Treatment Efficacy : Another investigation showed that treatment with a pyrazole derivative led to a notable decrease in fungal colony-forming units in vitro .
Q & A
Q. What are the optimal synthetic routes for 3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanoic acid, and how can reaction conditions be systematically optimized?
Methodological Answer:
- Condensation Reactions : Utilize Vilsmeier–Haack reactions for pyrazole ring formation, as demonstrated in the synthesis of structurally analogous compounds (e.g., 5-chloro-3-methyl-1-aryl-4,5-dihydro-1H-pyrazole-4-carbaldehyde derivatives) . Key parameters include temperature (reflux conditions), solvent selection (DMF or acetic acid), and stoichiometric ratios of reagents.
- Functionalization : Introduce the propanoic acid moiety via nucleophilic substitution or coupling reactions. For example, describes thiazole derivatives synthesized through reactions with bromides or aldehydes under basic conditions (e.g., Na₂CO₃ in H₂O/EtOH) .
- Optimization Table :
| Reaction Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Pyrazole Formation | DMF, POCl₃, 80°C | 65–75 | |
| Acid Functionalization | Bromoacetic acid, Na₂CO₃, reflux | 70–85 |
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- 1H/13C NMR : Assign peaks using deuterated solvents (DMSO-d₆ or CDCl₃). For pyrazole derivatives, expect signals at δ 2.1–2.5 ppm (CH₃ group) and δ 10–12 ppm (COOH proton) .
- IR Spectroscopy : Confirm carbonyl (C=O) stretches at ~1700 cm⁻¹ and pyrazole ring vibrations at ~1600 cm⁻¹ .
- X-Ray Crystallography : Use SHELXL ( ) for structure refinement. For example, reports a related pyrazole derivative with a monoclinic crystal system (space group P2₁/c) and R-factor < 0.05 .
Advanced Research Questions
Q. How can SHELXL be applied to resolve crystallographic ambiguities in the pyrazole-propanoic acid framework?
Methodological Answer:
- High-Resolution Refinement : SHELXL’s dual-space algorithm (implemented post-2008) allows robust handling of twinned data or disordered solvent molecules. For example, refine hydrogen-bonding networks (e.g., O–H···O interactions between COOH groups) using DFIX and DANG constraints .
- Validation : Cross-check with PLATON or Mercury to ensure geometric accuracy (e.g., pyrazole ring planarity). achieved a final R₁ value of 0.0342 for a structurally similar compound .
Q. How should researchers address contradictions between NMR and X-ray data for this compound?
Methodological Answer:
- Dynamic Effects in NMR : Tautomeric equilibria (e.g., keto-enol) in solution may shift proton environments, explaining discrepancies with solid-state X-ray data. Perform variable-temperature NMR (VT-NMR) to detect equilibria .
- Complementary Techniques : Use mass spectrometry (HRMS) to confirm molecular weight and solid-state IR to validate functional groups. resolved such issues for thiazole derivatives by correlating elemental analysis with spectral data .
Q. What computational strategies can predict the reactivity of the pyrazole-propanoic acid scaffold in biological systems?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to model interactions with enzymes (e.g., cyclooxygenase-2) by aligning the pyrazole ring in hydrophobic pockets.
- DFT Calculations : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, ’s IUPAC data (InChIKey: FACPZBSRZKWPOR) can guide input structures .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
